molecular formula C9H12N2O3 B13937379 Methyl 5-isopropoxypyrimidine-2-carboxylate

Methyl 5-isopropoxypyrimidine-2-carboxylate

Cat. No.: B13937379
M. Wt: 196.20 g/mol
InChI Key: UIGXTWNTSODTQO-UHFFFAOYSA-N
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Description

Methyl 5-isopropoxypyrimidine-2-carboxylate is a pyrimidine derivative featuring a methyl ester group at position 2 and an isopropoxy substituent at position 4. isopropoxy) . The molecular formula of the hydroxyl analog is C₆H₆N₂O₃, and its SMILES notation is COC(=O)C₁=NC=C(C=N₁)O. Substituting the hydroxyl group with isopropoxy (-OCH(CH₃)₂) introduces steric bulk and increased lipophilicity, which may significantly alter solubility, reactivity, and biological interactions compared to its hydroxyl counterpart .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 5-propan-2-yloxypyrimidine-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-6(2)14-7-4-10-8(11-5-7)9(12)13-3/h4-6H,1-3H3

InChI Key

UIGXTWNTSODTQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN=C(N=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 5-isopropoxypyrimidine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a substituted aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in ethanol and heated to reflux for several hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl 5-isopropoxypyrimidine-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 5-isopropoxypyrimidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-isopropoxypyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Variations

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Similarity Score Reference CID/ID
Methyl 5-hydroxypyrimidine-2-carboxylate 5-OH, 2-COOCH₃ C₆H₆N₂O₃ Hydroxyl, methyl ester N/A 53678611
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate 2-CF₃, 5-COOCH₂CH₃ C₈H₇F₃N₂O₂ Trifluoromethyl, ethyl ester 0.72 A115580
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate 2-NH₂, 4-OH, 5-COOCH₂CH₃ C₇H₉N₃O₃ Amino, hydroxyl, ethyl ester 0.69 A107500
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid 4-OH, 2-SCH₃, 5-COOH C₆H₆N₂O₃S Hydroxyl, methylthio, carboxylic acid 0.60 A745591

Key Observations:

  • Electron-Withdrawing Groups : Compounds like Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (A115580) feature a CF₃ group, which is strongly electron-withdrawing. This contrasts with the electron-donating isopropoxy group, altering the pyrimidine ring's electronic properties and reactivity .
  • Ester Variations : Methyl esters (e.g., target compound) are less lipophilic than ethyl esters (e.g., A107500), influencing pharmacokinetic profiles .

Physicochemical Properties

  • Solubility : Hydroxyl-containing analogs (e.g., CID 53678611) exhibit higher aqueous solubility due to H-bonding capacity, whereas isopropoxy and trifluoromethyl groups reduce polarity .
  • Volatility : Methyl esters (e.g., methyl salicylate in Table 3 of ) are more volatile than ethyl esters, but pyrimidine derivatives generally have low volatility due to aromaticity and higher molecular weight .

Biological Activity

Methyl 5-isopropoxypyrimidine-2-carboxylate (also known as methyl 5-propan-2-yloxypyrimidine-2-carboxylate) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H12N2O3
  • Molecular Weight : 196.20 g/mol
  • CAS Number : 2122505-71-7

Synthesis

The synthesis of this compound involves several chemical reactions, typically starting with the formation of a pyrimidine ring through condensation reactions. The introduction of the isopropoxy group and subsequent carboxylation are critical steps in producing this compound. The following table summarizes the synthetic routes:

StepDescription
Formation of PyrimidineCondensation of β-dicarbonyl compound with guanidine derivative
Introduction of IsopropoxyAlkylation using isopropyl alcohol and a base
CarboxylationReaction with carbon dioxide under high pressure

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and potentially acting as an antiviral agent. For instance, studies have demonstrated its efficacy against certain strains of bacteria and viruses, suggesting its potential use in treating infections .

The biological activity of this compound is thought to involve modulation of specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, including:

  • MAPK Signaling Pathway
  • JAK/STAT Signaling
  • Apoptosis Modulation

These mechanisms highlight its potential role in regulating cellular processes such as proliferation, apoptosis, and immune responses .

Case Studies

  • Antiviral Activity : A study investigating the antiviral properties of this compound found that it significantly reduced viral replication in vitro. The compound was shown to interfere with viral entry into host cells, making it a candidate for further development as an antiviral drug .
  • Antibacterial Efficacy : Another research focused on the antibacterial effects revealed that this compound effectively inhibited the growth of Gram-positive bacteria. The study suggested that its mechanism involves disrupting bacterial cell wall synthesis .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

CompoundBiological ActivityUnique Features
Methyl 5-methoxypyrimidine-2-carboxylateModerate antibacterial activityDifferent alkoxy substitution
Methyl 5-(hydroxymethyl)pyridine-2-carboxylateAntiviral propertiesHydroxymethyl group impacts solubility
Methyl pyrimidine-2-carboxylateGeneral biochemical reagentLacks isopropoxy group

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